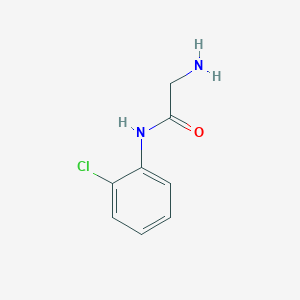
2-Amino-n-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-n-(2-chlorophenyl)acetamide is an organic compound characterized by the presence of an amino group and a chlorophenyl group attached to an acetamide backbone. This compound is a white crystalline solid with a melting point of 87-88°C . It is soluble in water and various organic solvents such as methanol, ethanol, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-(2-chlorophenyl)acetamide typically involves the reaction of benzoyl chloride with acetamide in the presence of a base catalyst such as sodium carbonate or sodium hydroxide . The reaction is carried out at a controlled temperature of 0-5°C for several hours . Another method involves the reaction of benzoyl chloride with acetic acid in a suitable solvent like dimethylformamide or ethyl acetate, followed by heating the reaction mixture to boiling and continuing the reaction for 2-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-n-(2-chlorophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-n-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)acetamide: Similar in structure but lacks the amino group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring and exhibits dual inhibitory activity against Bcr-Abl and histone deacetylase.
Uniqueness
2-Amino-n-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-amino-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
GUHAQLQDNVNMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B15047472.png)
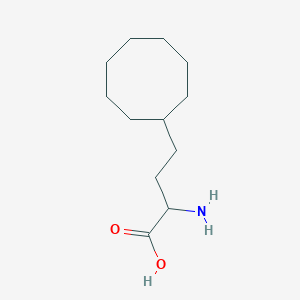
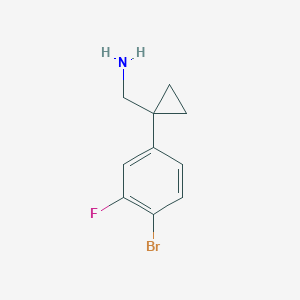
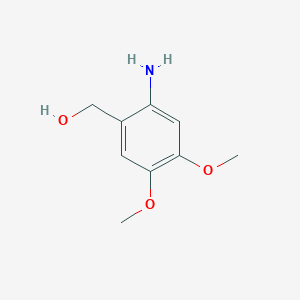
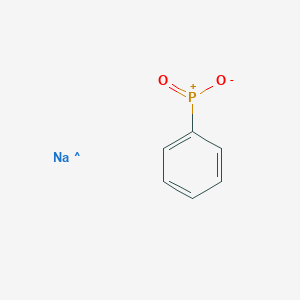
![4-hydroxy-6-methyl-3-{[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B15047517.png)
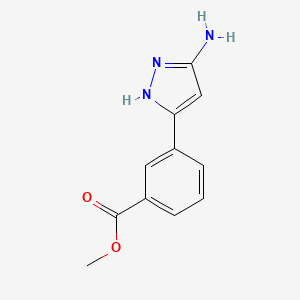
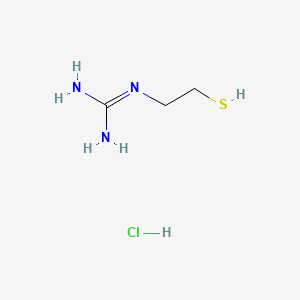
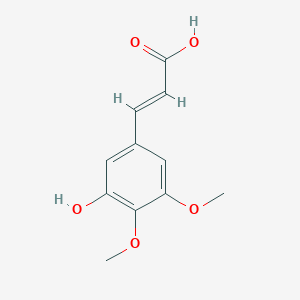
![4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15047546.png)
![benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
![N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B15047569.png)
